

A Technical Guide to the Physical Properties of cis-4-Decenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-4-Decenal**

Cat. No.: **B1232446**

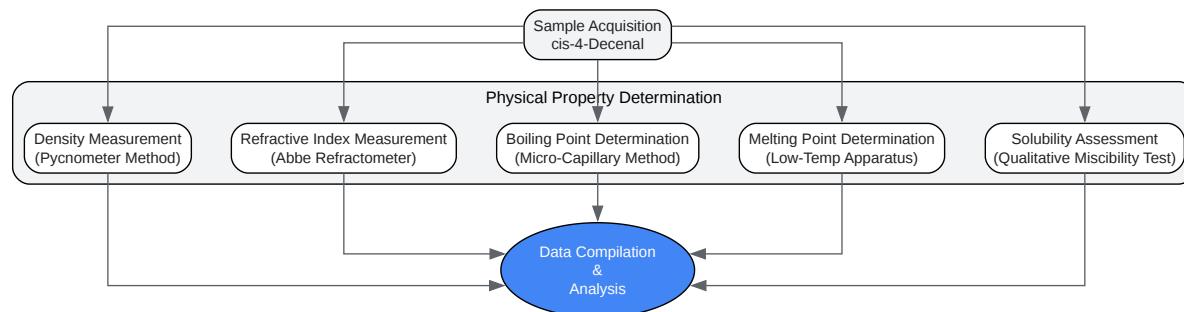
[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of **cis-4-Decenal** (CAS No. 21662-09-9). It includes a detailed summary of quantitative data, standardized experimental protocols for property determination, and a visual workflow to guide laboratory analysis. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Introduction

cis-4-Decenal, systematically named (4Z)-dec-4-enal, is a monounsaturated fatty aldehyde.^[1] It is recognized as a volatile organic compound and is utilized as a flavoring agent in the food industry and as a fragrance ingredient.^[1] The compound is also identified as a volatile biomarker for certain plant pathogens.^{[2][3]} A thorough understanding of its physical properties is crucial for its application in quality control, formulation development, and scientific research.


Physical and Chemical Properties

The key physical and chemical properties of **cis-4-Decenal** are summarized in the table below. These values have been compiled from various literature sources and chemical databases.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
CAS Number	21662-09-9	[1]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	78-80 °C at 10 mmHg	[1][4]
Melting Point	-16 °C (estimated)	[4][5]
Density	0.847 g/mL at 25 °C	[4][5]
Refractive Index (n ²⁰ /D)	1.443	[4][5]
Solubility in Water	Not miscible	[3][4][6]
Solubility in Solvents	Soluble in ethanol and most fixed oils	[6][7]
Vapor Pressure	0.00383 mmHg at 25 °C	[4]
Flash Point	82.8 °C (181 °F)	[4]

Experimental Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid sample such as **cis-4-Decenal**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of **cis-4-Decenal**.

This method is suitable for small sample volumes and provides an accurate boiling point.[8][9]

- Apparatus: Small test tube (150mm), small magnetic stir bar, hot plate stirrer with a metal heating block, thermometer, clamp.
- Procedure:
 - Introduce approximately 0.5 mL of **cis-4-Decenal** into the test tube along with a small magnetic stir bar.
 - Clamp the test tube in place within the metal heating block on the hot plate stirrer.
 - Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[9]

- Turn on the stirrer to ensure gentle agitation.
- Begin heating the block slowly. Observe the sample for boiling (bubbling) and the condensation of vapor on the tube walls (refluxing). The area where vapor condenses is often visible as a ring.[8][9]
- Ensure the thermometer bulb is level with this reflux ring for an accurate measurement.
- When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. Record this stable temperature as the boiling point.[8]
- For boiling points determined at pressures other than 760 mmHg, a pressure correction should be applied.

Given the estimated melting point of -16 °C, this procedure requires a specialized low-temperature apparatus or a cryostat. The principle remains the same as the standard capillary method.

- Apparatus: Low-temperature melting point apparatus or cryostat, capillary tubes.
- Procedure:
 - A small liquid sample of **cis-4-Decenal** is introduced into a capillary tube, which is then sealed.
 - The capillary tube is placed in the cooling block of the apparatus.
 - The temperature is lowered until the sample is completely frozen.
 - The sample is then slowly warmed at a controlled rate (e.g., 1-2 °C per minute).
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

This method provides a highly accurate and reproducible measurement of liquid density.[\[10\]](#) [\[11\]](#)

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, constant temperature water bath.
- Procedure:
 - Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_1).
 - Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the capillary is filled and any excess water is removed from the outside.
 - Weigh the pycnometer filled with water (m_2).[\[11\]](#)
 - Empty and dry the pycnometer completely.
 - Fill the pycnometer with **cis-4-Decenal**, allow it to reach thermal equilibrium in the constant temperature bath, and weigh it (m_3).
 - Calculate the density (ρ) of **cis-4-Decenal** using the following formula, where ρ_{water} is the known density of water at the experimental temperature: $\rho = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

The refractive index is a fundamental property for identifying a liquid and assessing its purity. The Abbe refractometer is a standard instrument for this measurement.[\[12\]](#)

- Apparatus: Abbe refractometer with a light source and a constant temperature water circulator.
- Procedure:
 - Ensure the refractometer prisms are clean and dry.
 - Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

- Using a pipette, place a few drops of **cis-4-Decenal** onto the surface of the lower prism.
- Close the prisms firmly. The liquid should spread to form a thin, uniform film.
- Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) using the connected water circulator.
- Adjust the instrument's lamp and mirror to achieve optimal illumination of the field of view.
- Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs. If a colored band is visible, adjust the compensator dial to sharpen the line.
- Read the refractive index directly from the instrument's scale.

This protocol determines the miscibility of **cis-4-Decenal** in various solvents.[13][14]

- Apparatus: Small test tubes, vortex mixer (optional).
- Procedure:
 - Place approximately 1 mL of the solvent to be tested (e.g., water, ethanol, chloroform) into a clean, dry test tube.
 - Add 2-3 drops of **cis-4-Decenal** to the test tube.
 - Stopper the test tube and shake vigorously for 30-60 seconds (or use a vortex mixer).[14]
 - Allow the mixture to stand and observe.
 - Interpretation:
 - Miscible/Soluble: A clear, homogeneous single phase is observed.
 - Immiscible/Insoluble: The mixture forms two distinct layers or appears cloudy/turbid, indicating a lack of solubility.[13]

- Partially Soluble: The sample may initially appear to dissolve but forms a separate phase upon standing, or a significant portion remains undissolved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CIS-4-DECENAL | 21662-09-9 [chemicalbook.com]
- 3. cis-4-Decenal, 95% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. CIS-4-DECENAL Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. cis-4-Decenal [chembk.com]
- 7. Buy cis-4-Decenal | 21662-09-9 [smolecule.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. wjec.co.uk [wjec.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. education.com [education.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of cis-4-Decenal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232446#physical-properties-of-cis-4-decenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com